Cas no 2228449-37-2 (4-(2-aminocyclopropyl)-5-bromo-2-methoxyphenol)
4-(2-aminocyclopropyl)-5-bromo-2-methoxyphenol Chemical and Physical Properties
Names and Identifiers
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- 4-(2-aminocyclopropyl)-5-bromo-2-methoxyphenol
- 2228449-37-2
- EN300-1898038
-
- Inchi: 1S/C10H12BrNO2/c1-14-10-3-5(6-2-8(6)12)7(11)4-9(10)13/h3-4,6,8,13H,2,12H2,1H3
- InChI Key: PISYUZPFJHTROK-UHFFFAOYSA-N
- SMILES: BrC1=CC(=C(C=C1C1CC1N)OC)O
Computed Properties
- Exact Mass: 257.00514g/mol
- Monoisotopic Mass: 257.00514g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 14
- Rotatable Bond Count: 2
- Complexity: 214
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 2
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.5
- Topological Polar Surface Area: 55.5Ų
4-(2-aminocyclopropyl)-5-bromo-2-methoxyphenol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1898038-0.05g |
4-(2-aminocyclopropyl)-5-bromo-2-methoxyphenol |
2228449-37-2 | 0.05g |
$1032.0 | 2023-09-18 | ||
| Enamine | EN300-1898038-0.1g |
4-(2-aminocyclopropyl)-5-bromo-2-methoxyphenol |
2228449-37-2 | 0.1g |
$1081.0 | 2023-09-18 | ||
| Enamine | EN300-1898038-0.25g |
4-(2-aminocyclopropyl)-5-bromo-2-methoxyphenol |
2228449-37-2 | 0.25g |
$1131.0 | 2023-09-18 | ||
| Enamine | EN300-1898038-0.5g |
4-(2-aminocyclopropyl)-5-bromo-2-methoxyphenol |
2228449-37-2 | 0.5g |
$1180.0 | 2023-09-18 | ||
| Enamine | EN300-1898038-1.0g |
4-(2-aminocyclopropyl)-5-bromo-2-methoxyphenol |
2228449-37-2 | 1g |
$1229.0 | 2023-06-02 | ||
| Enamine | EN300-1898038-2.5g |
4-(2-aminocyclopropyl)-5-bromo-2-methoxyphenol |
2228449-37-2 | 2.5g |
$2408.0 | 2023-09-18 | ||
| Enamine | EN300-1898038-5.0g |
4-(2-aminocyclopropyl)-5-bromo-2-methoxyphenol |
2228449-37-2 | 5g |
$3562.0 | 2023-06-02 | ||
| Enamine | EN300-1898038-10.0g |
4-(2-aminocyclopropyl)-5-bromo-2-methoxyphenol |
2228449-37-2 | 10g |
$5283.0 | 2023-06-02 | ||
| Enamine | EN300-1898038-1g |
4-(2-aminocyclopropyl)-5-bromo-2-methoxyphenol |
2228449-37-2 | 1g |
$1229.0 | 2023-09-18 | ||
| Enamine | EN300-1898038-5g |
4-(2-aminocyclopropyl)-5-bromo-2-methoxyphenol |
2228449-37-2 | 5g |
$3562.0 | 2023-09-18 |
4-(2-aminocyclopropyl)-5-bromo-2-methoxyphenol Related Literature
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Eunju Nam,Jiyeon Han,Sunhee Choi,Mi Hee Lim Chem. Commun., 2021,57, 7637-7640
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Huading Zhang,Lee R. Moore,Maciej Zborowski,P. Stephen Williams,Shlomo Margel,Jeffrey J. Chalmers Analyst, 2005,130, 514-527
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Matthew J. Gaunt,Jinquan Yu,Jonathan B. Spencer Chem. Commun., 2001, 1844-1845
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Min Kim,Jae-Joon Lee,Tengling Ye,Panagiotis E. Keivanidis,Kilwon Cho J. Mater. Chem. C, 2020,8, 1686-1696
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Ross Harder,David C. Dunand,Ian McNulty Nanoscale, 2017,9, 5686-5693
Additional information on 4-(2-aminocyclopropyl)-5-bromo-2-methoxyphenol
Comprehensive Overview of 4-(2-aminocyclopropyl)-5-bromo-2-methoxyphenol (CAS No. 2228449-37-2)
4-(2-aminocyclopropyl)-5-bromo-2-methoxyphenol is a specialized organic compound with a unique molecular structure, combining a brominated phenol core with an aminocyclopropyl substituent. This compound has garnered significant interest in pharmaceutical and agrochemical research due to its potential as a building block for bioactive molecules. The presence of both bromo and methoxy functional groups enhances its reactivity, making it a versatile intermediate in synthetic chemistry. Researchers are particularly intrigued by its potential applications in drug discovery, where its structural motifs align with modern small-molecule drug design principles.
The compound's CAS number 2228449-37-2 serves as a unique identifier in chemical databases, ensuring precise tracking in regulatory and research contexts. Its synthesis typically involves multi-step organic reactions, including cyclopropanation and aromatic bromination, which are topics of ongoing optimization in process chemistry. Recent publications highlight its utility in developing kinase inhibitors, a hot topic in oncology research, where its phenolic hydroxyl group offers a handle for further derivatization. This aligns with the growing demand for targeted cancer therapies, a frequently searched term in scientific literature.
From an analytical perspective, 4-(2-aminocyclopropyl)-5-bromo-2-methoxyphenol exhibits distinct spectroscopic signatures. Nuclear magnetic resonance (NMR) studies reveal characteristic shifts for the cyclopropyl protons (δ 0.5-1.5 ppm) and the aromatic bromo-substituted carbon (δ 110-120 ppm in 13C NMR). These features are crucial for quality control in manufacturing, addressing the pharmaceutical industry's emphasis on impurity profiling – another trending search term in analytical chemistry circles.
The compound's stability profile has been investigated under various pH conditions, showing optimal stability in slightly acidic environments (pH 4-6). This property is particularly relevant for formulation scientists working on oral dosage forms, a subject frequently queried in drug development forums. Degradation studies indicate that the aminocyclopropyl group remains intact under physiological conditions, supporting its potential as a robust pharmacophore. Such characteristics explain its inclusion in several patent applications for central nervous system (CNS) therapeutics, a rapidly growing market segment.
In the context of green chemistry, researchers are exploring catalytic methods to introduce the bromo substituent more sustainably, responding to the industry's push for environmentally friendly synthesis. This aligns with frequent searches for green chemistry in API manufacturing. Computational chemistry studies suggest that the compound's three-dimensional structure may contribute to selective target binding, explaining its investigation in fragment-based drug discovery – a cutting-edge approach dominating recent medicinal chemistry conferences.
The compound's logP value (estimated at 2.1) indicates moderate lipophilicity, making it suitable for crossing biological membranes while maintaining solubility – a critical balance in drug-likeness optimization. This characteristic, combined with its molecular weight (260.1 g/mol), places it firmly within Lipinski's rule of five parameters, a fundamental concept often searched by early-career medicinal chemists. These properties have led to its evaluation in high-throughput screening libraries, particularly for targets involving protein-protein interactions.
Recent advances in continuous flow chemistry have enabled more efficient scale-up of 4-(2-aminocyclopropyl)-5-bromo-2-methoxyphenol synthesis, addressing a key industry challenge frequently discussed in process chemistry webinars. The compound's crystalline form has been characterized by X-ray diffraction, revealing interesting molecular packing patterns that may influence its physicochemical properties. Such detailed characterization reflects the pharmaceutical industry's increasing focus on solid-state chemistry, another trending topic in materials science searches.
From a regulatory standpoint, the compound's safety profile is under investigation through standard in vitro toxicity assays, including cytochrome P450 inhibition studies. Preliminary data suggest minimal interference with major metabolic enzymes, an important consideration for drug-drug interaction potential – a subject of numerous FDA guidance documents and frequent regulatory queries. These studies position the compound as a promising candidate for further preclinical development, particularly in therapeutic areas requiring blood-brain barrier penetration.
The scientific community continues to explore novel derivatives of 4-(2-aminocyclopropyl)-5-bromo-2-methoxyphenol, particularly through structure-activity relationship (SAR) studies. Recent work has focused on modifying the methoxy group to enhance target affinity while maintaining favorable pharmacokinetic properties. These investigations contribute to the broader understanding of molecular recognition in drug design, a fundamental concept generating substantial academic interest and search traffic.
In conclusion, CAS 2228449-37-2 represents an intriguing chemical entity with multifaceted research applications. Its structural features and demonstrated utility in medicinal chemistry make it a valuable tool for addressing current challenges in precision medicine and rational drug design. As synthetic methodologies advance and biological screening technologies evolve, this compound will likely remain at the forefront of innovative therapeutic development, answering many questions currently being posed by researchers worldwide.
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